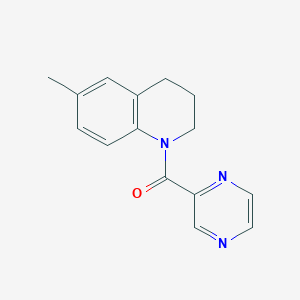
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities and has been the subject of several scientific studies.
Mécanisme D'action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone is not yet fully understood. However, several studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone has been found to possess several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to reduce inflammation and oxidative stress in the body, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone has been reported in several research studies. One of the most commonly used methods is the condensation reaction between 6-methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde and pyrazin-2-ylhydrazine. The reaction is typically carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is obtained in good yields.
Applications De Recherche Scientifique
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone has been the subject of several scientific studies due to its potential use in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-4-5-14-12(9-11)3-2-8-18(14)15(19)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYHGGLKRFLCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














